molecular formula C27H18BrNO5 B12049618 Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618069-74-2

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12049618
CAS No.: 618069-74-2
M. Wt: 516.3 g/mol
InChI Key: CEQYRZCXHLVEPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound .

Chemical Reactions Analysis

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with the normal functioning of cellular processes, leading to the desired therapeutic or toxic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is unique due to its specific structure and the presence of the bromobenzoyl group. Similar compounds include:

Properties

CAS No.

618069-74-2

Molecular Formula

C27H18BrNO5

Molecular Weight

516.3 g/mol

IUPAC Name

dimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3

InChI Key

CEQYRZCXHLVEPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)Br)C=CC5=CC=CC=C53

Origin of Product

United States

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